5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole
CAS No.: 2169401-04-9
Cat. No.: VC3173015
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol
* For research use only. Not for human or veterinary use.
![5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole - 2169401-04-9](/images/structure/VC3173015.png)
Specification
CAS No. | 2169401-04-9 |
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Molecular Formula | C12H22N2 |
Molecular Weight | 194.32 g/mol |
IUPAC Name | 5-(pyrrolidin-1-ylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
Standard InChI | InChI=1S/C12H22N2/c1-2-4-14(3-1)9-10-5-11-7-13-8-12(11)6-10/h10-13H,1-9H2 |
Standard InChI Key | NHFLHIXQDPNIAX-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2CC3CNCC3C2 |
Canonical SMILES | C1CCN(C1)CC2CC3CNCC3C2 |
Introduction
Synthetic Method | Reducing Agent | Catalyst/Promoter | Yield (%) | Safety Profile | Process Steps |
---|---|---|---|---|---|
Griot (1959) | LiAlH₄ | None | 51 | Poor (fire/explosion risk) | Single-step |
WO2009/55467 | LiAlH₄ + H₂ | Pd/C | 55 | Poor | Two-step |
CN103601666A | NaBH₄ or KBH₄ | Lewis acids (ZnCl₂) | >90 | Good | Single-step |
Pharmaceutical Relevance and Applications
Importance of Octahydrocyclopenta[c]pyrrole
The parent compound, octahydrocyclopenta[c]pyrrole, has established significance in pharmaceutical development. It serves as a key intermediate in the synthesis of important medications including:
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VX-960 (Telaprevir) - a protease inhibitor used in the treatment of hepatitis C virus (HCV) infection, representing a breakthrough in this therapeutic area
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Gliclazide - an oral hypoglycemic medication used in the management of type 2 diabetes mellitus
Physical and Chemical Properties
Parent Compound Characteristics
The base compound octahydrocyclopenta[c]pyrrole is described in patent literature as a white solid . Its complete saturation results in greater conformational flexibility compared to unsaturated analogs, which may influence its biological activities.
For the parent compound, key characteristics include:
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CAS Registry Number: 5661-03-0
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Appearance: White solid
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Structure: Bicyclic, fully saturated (octahydro) system
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Molecular Formula: C₇H₁₃N
Property | Octahydrocyclopenta[c]pyrrole | 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole | Impact on Drug-Like Properties |
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Molecular Weight | Lower | Higher | May affect membrane permeability |
Basic Centers | One nitrogen | Two nitrogens | Increased potential for acid-base interactions |
Lipophilicity | Moderate | May be decreased | Could influence tissue distribution |
H-Bond Acceptors | One | Two | Enhanced potential for target binding |
Stereochemistry | Potential chiral center at position 5 | Additional complexity with substituent | May affect pharmacological specificity |
Structure-Activity Relationships
Relevance of Bicyclic Structure
The bicyclic octahydrocyclopenta[c]pyrrole core provides a rigid scaffold that can serve as a pharmacophore in drug design. This structural rigidity can lead to enhanced target specificity by limiting the conformational freedom of the molecule.
Analytical Methods for Characterization
Structural Confirmation
Confirmation of the precise structure of 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole would require comprehensive spectroscopic analysis. Particular attention would be needed to confirm:
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The position of the pyrrolidinylmethyl substituent (specifically at position 5)
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The stereochemistry at the substitution site
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The conformation of the bicyclic system
Challenges and Limitations in Research
Current research on 5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole faces several limitations:
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Limited specific data available in the provided search results regarding this particular derivative
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Potential challenges in regioselective functionalization of the parent compound
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Possible stereochemical considerations at the substitution site
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The need for specialized analytical techniques to fully characterize the compound
These challenges represent opportunities for future research directions, particularly in developing efficient synthetic methodologies and exploring potential applications.
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